
N-(3-cyanothiophen-2-yl)-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-cyanothiophen-2-yl)-2-phenoxyacetamide” is a chemical compound with the molecular formula C7H6N2OS. It has a molecular weight of 166.203 and a CAS Number of 55654-18-7 .
Synthesis Analysis
The synthesis of “N-(3-cyanothiophen-2-yl)-2-phenoxyacetamide” is a two-step process. In this process, 2-(thiophen-2-yl)acetic acid is first activated by converting it into 2-(thiophen-2-yl)acetyl chloride and then reacted with 2-aminothiophene-3-carbonitrile .Molecular Structure Analysis
The compound was characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography. The crystal packing of the compound is stabilized by C–H···N and N–H···N hydrogen bonds .Chemical Reactions Analysis
The compound was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .Physical And Chemical Properties Analysis
The compound has a molecular weight of 229.26 g/mol. It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4. It has a Rotatable Bond Count of 2. The Exact Mass is 229.03098303 g/mol and the Monoisotopic Mass is also 229.03098303 g/mol. The Topological Polar Surface Area is 94 Ų. The Heavy Atom Count is 16 .Applications De Recherche Scientifique
Insecticidal Applications
N-(3-cyanothiophen-2-yl)-2-phenoxyacetamide derivatives have been explored for their potential as insecticidal agents. For instance, certain derivatives demonstrated significant insecticidal efficacy against the cotton leafworm, Spodoptera littoralis (Rashid et al., 2021).
Antimicrobial Potential
Studies have focused on the synthesis of new heterocyclic compounds incorporating N-(3-cyanothiophen-2-yl)-2-phenoxyacetamide variants to create effective antimicrobial agents. These compounds have shown promising results in vitro for both antibacterial and antifungal activities (Darwish et al., 2014).
Nanocatalysis
The compound and its derivatives have been utilized in nanocatalysis. For example, a study demonstrated the use of poly(3,4-ethylenedioxythiophene) films doped with (cyano-)borohydride and metal particle catalysts for catalytic reactions (Sivakumar & Phani, 2011).
Organic Synthesis
The molecule has been a key component in organic synthesis, particularly in the preparation of novel 3-acetyl-2-aminothiophenes, which are valuable for the production of thiophene azo dyes and other organic compounds (Eller & Holzer, 2006).
Polymer Solar Cells
Derivatives of N-(3-cyanothiophen-2-yl)-2-phenoxyacetamide have been employed in the development of efficient polymer solar cells, where they contribute to broad and strong absorption, enhancing the photovoltaic properties of these cells (Dai et al., 2017).
Antioxidant Activity
Research has also been conducted to evaluate the antioxidant potential of N-(3-cyanothiophen-2-yl)-2-phenoxyacetamide derivatives. These compounds have been tested for their ability to scavenge various radicals, contributing to their antioxidant properties (Jan et al., 2013).
Propriétés
IUPAC Name |
N-(3-cyanothiophen-2-yl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c14-8-10-6-7-18-13(10)15-12(16)9-17-11-4-2-1-3-5-11/h1-7H,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLIWQLCKOTURO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=C(C=CS2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanothiophen-2-yl)-2-phenoxyacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


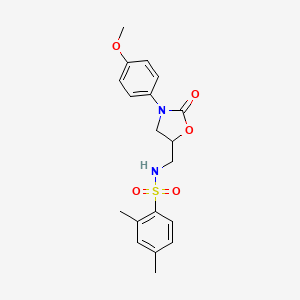


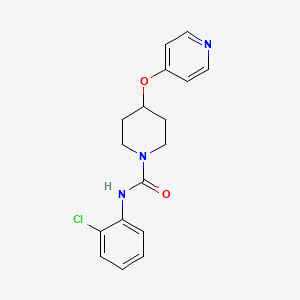
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2683649.png)
![N-[2-[4-(4-Cyano-2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2683650.png)
![2-[[1-(2-Fluoroethyl)-3-methylpyrazol-4-yl]amino]acetic acid](/img/structure/B2683652.png)

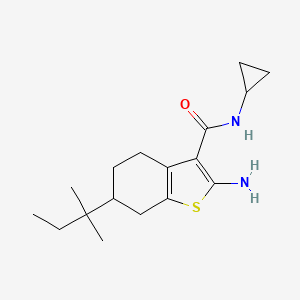
![7-(3-chlorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2683659.png)
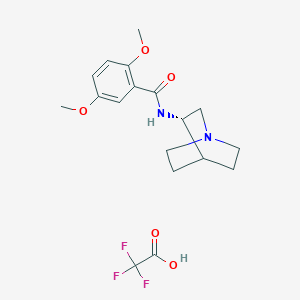
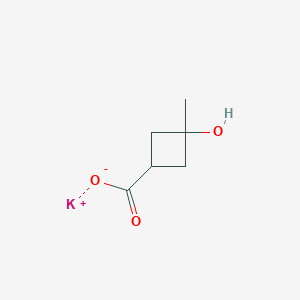
![4-[({[2-Mercapto-3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-7-yl]carbonyl}amino)methyl]benzoic acid](/img/structure/B2683662.png)